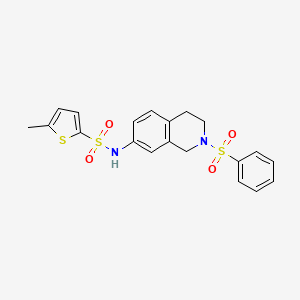

5-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S3/c1-15-7-10-20(27-15)28(23,24)21-18-9-8-16-11-12-22(14-17(16)13-18)29(25,26)19-5-3-2-4-6-19/h2-10,13,21H,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXVGKKVIXQLQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Sulfonylation: The tetrahydroisoquinoline derivative is then sulfonylated using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Thiophene Introduction: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as Suzuki or Stille coupling.

Final Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cancer cell proliferation and survival.

- Case Studies : In vitro studies have demonstrated the ability of related compounds to induce apoptosis in various cancer cell lines, suggesting potential for further development as anticancer agents .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

- BACE Inhibition : It has been noted that certain derivatives can inhibit the activity of beta-secretase (BACE), an enzyme implicated in the formation of amyloid plaques associated with Alzheimer's disease .

- Research Findings : Experimental models have shown that these compounds can reduce neuroinflammation and oxidative stress, which are critical factors in neurodegeneration .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of thiophene-based sulfonamides.

- Broad-Spectrum Efficacy : Compounds within this class have demonstrated effectiveness against various bacterial strains and fungi.

- Mechanisms : The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Tables

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide: Lacks the methyl group, which can affect its reactivity and biological activity.

5-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-2-sulfonamide: Substitutes the thiophene ring with a benzene ring, altering its electronic properties.

Uniqueness

The uniqueness of 5-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide lies in its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of both the thiophene and sulfonamide groups makes it a versatile compound for various applications in research and industry.

Biological Activity

5-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on various studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C18H20N2O4S3

- Molecular Weight : 396.56 g/mol

The compound features a thiophene ring, a sulfonamide group, and a tetrahydroisoquinoline moiety, which contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to 5-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide exhibit significant anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : In vitro studies demonstrated that related sulfonamide derivatives inhibited the proliferation of various cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's sulfonamide group suggests potential antimicrobial properties.

- Mechanism : Similar sulfonamides are known to inhibit bacterial dihydropteroate synthase, leading to impaired folate synthesis.

- Research Findings : Studies have shown that derivatives exhibit activity against Gram-positive bacteria and some fungi. For example, one study reported an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

5-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide may also possess anti-inflammatory properties.

- Mechanism : The compound could inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6.

- Case Study : In a murine model of inflammation, administration of similar compounds reduced paw edema significantly compared to controls .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | ~70% |

| Half-life | 4 hours |

| Metabolism | Hepatic (CYP450 enzymes) |

| Excretion | Renal |

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound to ensure high purity and yield?

Methodological Answer:

Synthesis optimization should focus on controlling reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For example, sulfonamide coupling reactions often require anhydrous conditions and catalysts like triethylamine. Purification steps may involve column chromatography (e.g., silica gel with gradient elution) or recrystallization using solvents like ethyl acetate/hexane. Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity. Cross-referencing melting points and spectral data with prior literature (e.g., Kanto Reagents’ catalog entries for analogous sulfonamides) ensures consistency .

Basic: Which characterization techniques are essential for verifying the structural identity of this compound?

Methodological Answer:

A multi-technique approach is required:

- Nuclear Magnetic Resonance (NMR): -NMR to confirm proton environments (e.g., tetrahydroisoquinolinyl protons at δ 3.5–4.5 ppm).

- Infrared Spectroscopy (IR): Peaks at ~1350 cm (S=O stretching) and ~1150 cm (C-S) validate sulfonamide and thiophene groups.

- Mass Spectrometry: HRMS to confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.

- Microanalysis: Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to verify elemental composition (±0.4% tolerance) .

Advanced: How can researchers design experiments to investigate the environmental fate of this compound?

Methodological Answer:

Adopt a tiered approach inspired by Project INCHEMBIOL ( ):

Laboratory Studies: Measure partition coefficients (log ), hydrolysis rates (pH 5–9), and photodegradation under UV light.

Biotic Transformations: Use microbial consortia or enzyme assays (e.g., cytochrome P450) to assess metabolic pathways.

Field Simulations: Model leaching potential using soil-column experiments and quantify bioaccumulation in model organisms (e.g., Daphnia magna).

Data Integration: Apply fugacity models to predict environmental distribution across air, water, and soil compartments .

Advanced: What approaches are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

Contradictions often arise from differences in bioavailability, metabolism, or assay conditions. Mitigation strategies include:

- Pharmacokinetic Profiling: Measure plasma protein binding, hepatic microsomal stability, and blood-brain barrier permeability.

- Orthogonal Assays: Validate target engagement using surface plasmon resonance (SPR) alongside cell-based assays.

- Computational Validation: Apply molecular dynamics (MD) simulations to compare ligand-receptor interactions under varying physiological conditions (e.g., pH, ionic strength) .

Advanced: How can researchers assess the compound’s potential ecological impact using multi-tiered experimental frameworks?

Methodological Answer:

A hierarchical design is recommended:

Acute Toxicity: Conduct 48-hour LC tests on aquatic invertebrates (e.g., Ceriodaphnia dubia).

Chronic Effects: Expose model organisms (e.g., zebrafish embryos) to sublethal doses over 21 days, monitoring developmental abnormalities.

Ecosystem-Level Analysis: Use mesocosm systems to evaluate impacts on microbial diversity and nutrient cycling.

Risk Quotient (RQ) Calculation: Compare predicted environmental concentrations (PECs) to toxicity thresholds (e.g., EC) .

Advanced: What methodological models are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- QSAR Modeling: Use descriptors like topological polar surface area (TPSA) and log to correlate physicochemical properties with activity.

- Molecular Docking: Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite.

- Free-Energy Perturbation (FEP): Quantify binding affinity changes via alchemical transformations in MD simulations.

- Experimental Validation: Synthesize analogs with systematic substitutions (e.g., methyl → trifluoromethyl) and test in dose-response assays .

Basic: How can researchers evaluate the compound’s stability under varying storage and handling conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to 40°C/75% relative humidity (ICH guidelines) for 4 weeks, monitoring degradation via HPLC.

- Light Sensitivity: Use USP-NF photostability chambers (1.2 million lux-hours) to assess isomerization or sulfonamide cleavage.

- Solution Stability: Prepare stock solutions in DMSO or aqueous buffers (pH 3–9) and quantify decomposition over 72 hours using UV-Vis spectroscopy .

Advanced: What strategies address discrepancies in analytical data during method development (e.g., conflicting NMR assignments)?

Methodological Answer:

- Cross-Validation: Compare -NMR data with -NMR DEPT-135 to resolve overlapping signals.

- 2D NMR Techniques: Use HSQC and HMBC to confirm heteronuclear correlations (e.g., sulfonamide NH to adjacent carbons).

- Synthetic Controls: Prepare deuterated analogs or co-crystallize with reference standards for X-ray diffraction.

- Collaborative Reproducibility: Share samples with independent labs to verify spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.